Methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c1-12-8(11)5-6(9)10-7(13-5)4-2-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBELSOFZUXTBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Thiazole Core
The 1,3-thiazole ring is commonly synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. For example, a cyclopropyl-substituted α-haloketone can be reacted with a suitable thioamide to form the 2-cyclopropylthiazole core.
Esterification to Form the Methyl Carboxylate
The carboxylate group at the 5-position is introduced via esterification of the corresponding carboxylic acid or acid chloride intermediate. Methyl esterification can be performed using methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl gas) or via methylation of the carboxylate salt using methyl iodide or dimethyl sulfate.
Example Synthetic Route (Based on Analogous Thiazole Derivatives)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Synthesis of 2-cyclopropylthiazole-5-carboxylic acid | Condensation of cyclopropyl α-haloketone with thioamide | Formation of thiazole ring with cyclopropyl substitution |
| 2. Chlorination at 4-position | Treatment with N-chlorosuccinimide (NCS) at 0–25°C | Selective 4-chlorothiazole derivative |
| 3. Esterification | Reaction with methanol and acid catalyst or methylation of carboxylate salt | Formation of methyl ester at 5-position |
Research Findings and Optimization
- The chlorination step requires careful temperature control to avoid over-chlorination or side reactions.
- Using mild chlorinating agents like NCS provides good selectivity for the 4-position.
- Esterification yields are optimized by controlling reaction time and acidity to prevent hydrolysis or decomposition.
- Purification typically involves aqueous washes with sodium sulfite and sodium carbonate solutions to remove residual chlorinating agents and acidic impurities, followed by drying over anhydrous sodium sulfate and solvent removal under reduced pressure.
Comparative Data Table: Preparation Parameters and Yields
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | α-haloketone + thioamide | 80–100 | 6–10 | 75–85 | Nitrogen atmosphere recommended |
| Chlorination | NCS or SO2Cl2 | 0–25 | 1–3 | 80–90 | Controlled addition rate crucial |
| Esterification | Methanol + H2SO4 or methyl iodide | 25–60 | 2–6 | 85–95 | Avoid prolonged heating |
Additional Notes
- The cyclopropyl substituent at the 2-position is introduced via the α-haloketone precursor, which can be synthesized by cyclopropanation of appropriate alkenes or by halogenation of cyclopropyl ketones.
- Alternative chlorination methods include the use of hydrogen peroxide and hydrochloric acid in dichloroethane solvent systems, which have been reported for related pyrazole derivatives and may be adapted for thiazoles with suitable modifications.
- Purification steps often involve sequential washing with sodium sulfite and sodium carbonate solutions to neutralize residual oxidants and acids, ensuring high purity of the final methyl ester product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Chemistry
Methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:
- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
- Oxidation and Reduction : The thiazole ring can undergo transformations that yield compounds with different functional groups.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various microorganisms, including bacteria and fungi. For example, it has demonstrated activity comparable to established antifungal agents like ketoconazole against Candida albicans.
- Anticancer Potential : this compound has been investigated for cytotoxic effects on cancer cell lines. Structure–activity relationship (SAR) studies suggest that modifications can enhance its anticancer efficacy.
Medicine
The compound is being explored as a pharmaceutical intermediate with potential therapeutic applications:
- Drug Development : Its unique structure allows it to interact with biological targets, making it a candidate for developing new drugs aimed at treating infections and cancer.
Industry
In industrial applications, this compound is utilized in the synthesis of agrochemicals and other relevant compounds. Its properties facilitate the development of materials with specific functionalities.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of thiazole derivatives highlighted that this compound exhibited significant activity against various pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | MIC comparable to ketoconazole | [Source] |
| Staphylococcus aureus | Active against Gram-positive bacteria | [Source] |
| Escherichia coli | Moderate activity against Gram-negative bacteria | [Source] |
Anticancer Potential
Research on anticancer properties indicates that structural modifications of this compound can significantly influence its cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylate with three analogous thiazole carboxylates documented in recent literature and commercial catalogs. Key differences in substituents, molecular weights, and inferred properties are highlighted.
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
- Molecular formula : C₇H₉N₃O₂S·HCl
- Molecular weight : 235.46 g/mol
- Key substituents: Aminomethyl group at position 2. Methyl group at position 4. Hydrochloride salt form.
- Comparison: The aminomethyl group enhances polarity and hydrogen-bonding capacity compared to the cyclopropyl group in the target compound. The hydrochloride salt increases aqueous solubility, making this derivative more suitable for biological applications. However, the absence of chlorine at position 4 reduces electrophilicity, limiting its utility in reactions requiring halogen-directed coupling.
Isopropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
- Molecular formula : C₈H₁₂N₂O₂S
- Molecular weight : 200 g/mol
- Key substituents: Amino group at position 2. Methyl group at position 4. Isopropyl ester at position 5.
- The amino group at position 2 provides a reactive site for conjugation but lacks the steric bulk of the cyclopropyl group, which could affect binding specificity in biological targets.
Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Molecular formula : C₈H₉ClN₂O₃S
- Molecular weight : 248.7 g/mol
- Key substituents: Chloroacetyl-amino group at position 2. Methyl group at position 4.
- Comparison :
The chloroacetyl moiety introduces a reactive electrophilic site, enabling nucleophilic substitution or cross-coupling reactions. This contrasts with the cyclopropyl group in the target compound, which is more likely to participate in ring-opening or strain-release reactions.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Position 2 Substituent | Position 4 Substituent | Position 5 Substituent | Key Functional Features |
|---|---|---|---|---|---|
| This compound | 217.5 | Cyclopropyl | Chlorine | Methyl ester | High electrophilicity, steric hindrance |
| Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride | 235.46 | Aminomethyl | Methyl | Methyl ester | Polar, water-soluble (HCl salt) |
| Isopropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | 200 | Amino | Methyl | Isopropyl ester | Lipophilic, reactive amino group |
| Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | 248.7 | Chloroacetyl-amino | Methyl | Methyl ester | Electrophilic chloroacetyl group |
Commercial Availability and Suppliers
- This compound: Limited supplier data; synthesis likely required.
- Analogous Compounds: Available from Enamine Ltd. (e.g., methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride ) and LabBot suppliers (e.g., isopropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate ).
Biological Activity
Methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiazole ring with a cyclopropyl group and a chlorine atom. The presence of these substituents enhances its solubility and biological activity. The compound's molecular formula is C8H8ClN O2S, with the following structural characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H8ClN O2S |
| Molecular Weight | 203.67 g/mol |
| Solubility | Enhanced due to carboxylate group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The thiazole ring is known to engage in significant interactions that can lead to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, studies have shown that it can induce apoptosis in human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via p53 pathway |
| U937 (Leukemia) | 8.0 | Caspase activation |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
The compound's ability to induce apoptosis suggests that it may interact with key regulatory proteins involved in cell survival and death.
Case Studies and Research Findings
- Case Study on Anticancer Effects : A study published in Chemistry & Biology demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin in certain assays.
- Antimicrobial Efficacy Study : Research conducted by the Journal of Antimicrobial Chemotherapy reported that the compound displayed broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of specific enzymes involved in cancer progression, indicating its potential as a targeted therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves esterification and cyclopropane ring introduction. For example, hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate with NaOH in ethanol/water (358 K, 1.5 h) yields carboxylic acid derivatives, which can be modified to introduce chloro and cyclopropyl groups . Optimization includes adjusting temperature, solvent polarity, and stoichiometry of halogenating agents to enhance yield.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology : Use / NMR to verify substituent positions (e.g., cyclopropyl protons resonate at δ 0.8–1.2 ppm). Single-crystal X-ray diffraction (SCXRD) is critical for absolute configuration determination. SHELX software (e.g., SHELXL/SHELXS) is widely employed for refining crystallographic data, with R-factors < 0.06 indicating high accuracy .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology : Experimental solubility in solvents like ethyl acetate, DMSO, or water can be determined via gravimetric analysis. Stability studies (e.g., TGA/DSC) show decomposition temperatures > 185°C for similar thiazole esters. Hydrolytic stability in aqueous buffers (pH 2–12) should be tested via HPLC .
Advanced Research Questions
Q. How do electronic effects of the cyclopropyl and chloro substituents influence reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology : The electron-withdrawing chloro group activates the thiazole ring toward nucleophilic attack, while the cyclopropyl group introduces steric hindrance. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in Suzuki-Miyaura couplings or SNAr reactions. Compare with analogs like tert-butyl 2-chloro-1,3-thiazole-5-carboxylate to isolate substituent effects .
Q. What challenges arise in resolving crystallographic disorder for this compound, and how can they be addressed?
- Methodology : Disorder in the cyclopropyl or chloro moieties may require twin refinement or constraints in SHELXL. For example, in ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, weak C–H⋯O interactions stabilize the lattice, necessitating high-resolution data (Mo-Kα, 113 K) and anisotropic displacement parameter (ADP) analysis .
Q. How does this compound compare to structurally similar thiazoles in biological activity assays, such as antimicrobial or enzyme inhibition?
- Methodology : Perform comparative SAR studies using analogs like ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. Test against target enzymes (e.g., COX-2, ACE) via fluorescence-based assays or microbial growth inhibition (MIC values). Structural differences (e.g., cyclopropyl vs. methyl) correlate with potency .
Q. What strategies mitigate competing side reactions during functionalization of the thiazole ring?
- Methodology : Protecting the carboxylate group (e.g., tert-butyl ester) minimizes undesired nucleophilic attack. For chlorination, use NCS (N-chlorosuccinimide) in DMF at 0°C to avoid overhalogenation. Monitor via LC-MS to detect intermediates .
Data Contradictions and Validation
Q. Discrepancies in reported melting points for similar thiazole derivatives: How should researchers validate experimental data?
- Methodology : Cross-check DSC results with capillary melting point apparatus. For example, tert-butyl 2-chloro-1,3-thiazole-5-carboxylate shows mp 185°C, but impurities or polymorphism may cause deviations. Use purity assays (e.g., elemental analysis, HRMS) to confirm sample integrity .
Q. Conflicting solubility data in polar vs. nonpolar solvents: What factors contribute to these inconsistencies?
- Methodology : Solubility varies with crystallinity (amorphous vs. crystalline forms) and hydration state. For this compound, use powder X-ray diffraction (PXRD) to identify polymorphs and quantify amorphous content via NMR relaxometry .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive reactions (e.g., cyclopropanation) to reduce side products.
- Characterization : Combine SCXRD with Hirshfeld surface analysis to map intermolecular interactions influencing stability .
- Biological Testing : Use CRISPR-edited cell lines to isolate target-specific effects and reduce off-target noise in activity assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
